2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone
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Overview
Description
2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone is an organic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 g/mol . It is a solid at room temperature and is often used in various chemical research and industrial applications.
Preparation Methods
The synthesis of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone typically involves the bromination of 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. This reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or acetic acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxy and chloro groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone include:
2-Bromo-1-(4-methoxyphenyl)ethanone: This compound has a similar structure but lacks the chloro group, which can affect its reactivity and binding properties.
2-Bromo-1-(4-methylphenyl)ethanone: This compound lacks both the methoxy and chloro groups, making it less polar and potentially less reactive in certain chemical reactions.
2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone: This compound is similar but lacks the methyl group, which can influence its steric and electronic properties.
Properties
IUPAC Name |
2-bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-6-3-10(14-2)7(4-8(6)12)9(13)5-11/h3-4H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBYETVLFBNBBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)CBr)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373613 |
Source
|
Record name | 2-bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683274-74-0 |
Source
|
Record name | 2-bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 683274-74-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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